4-Benzyl-3-phenyl-5-pyrazolone

Catalog No.
S13387697
CAS No.
40115-65-9
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-3-phenyl-5-pyrazolone

CAS Number

40115-65-9

Product Name

4-Benzyl-3-phenyl-5-pyrazolone

IUPAC Name

4-benzyl-3-phenyl-1,4-dihydropyrazol-5-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c19-16-14(11-12-7-3-1-4-8-12)15(17-18-16)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,19)

InChI Key

ZNERTAAPKLLEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=NNC2=O)C3=CC=CC=C3

4-Benzyl-3-phenyl-5-pyrazolone (CAS 40115-65-9) is a specialized pyrazolone derivative utilized primarily as a lipophilic building block and weakly acidic ligand in advanced organic synthesis and coordination chemistry [1]. Featuring a bulky C4-benzyl group and a C3-phenyl substituent, this compound exhibits predictable keto-enol tautomerism while offering enhanced organic solubility and steric shielding compared to lower alkyl analogs . For industrial and research buyers, it serves as a precursor for synthesizing pyrazolone-based dyes, pharmaceutical intermediates, and selective metal-extraction ligands, where the precise steric and electronic contributions of the benzyl moiety are required to dictate downstream reactivity and formulation compatibility [1].

Substituting 4-benzyl-3-phenyl-5-pyrazolone with its unsubstituted counterpart (3-phenyl-5-pyrazolone) or shorter-chain analogs (e.g., 4-methyl-3-phenyl-5-pyrazolone) fundamentally alters the thermodynamic stability and reactivity of the C4 position [1]. The absence of the bulky benzyl group in generic analogs leaves the C4 position vulnerable to over-alkylation or undesired bis-condensation reactions during complex synthesis, reducing batch reproducibility [1]. Furthermore, in solvent extraction or coordination applications, replacing the benzyl group with a methyl group reduces the ligand's lipophilicity and disrupts pi-pi stacking interactions, leading to altered phase separation kinetics and reduced metal complex stability in non-polar organic solvents .

Thermodynamic Acidity (pKa) for pH-Controlled Coordination

Potentiometric titrations demonstrate that 4-benzyl-3-phenyl-5-pyrazolone possesses a pKa of 7.7, classifying it as a weak acid comparable to its 4-methyl analog but significantly less acidic than unsubstituted 1,3-diphenyl-5-pyrazolone (pKa 6.2) [1]. This precise acidity allows for controlled deprotonation and metal coordination at near-neutral pH ranges [1].

Evidence DimensionAqueous pKa Value
Target Compound Data7.7
Comparator Or BaselineUnsubstituted 1,3-diphenyl-5-pyrazolone (pKa = 6.2)
Quantified Difference1.5 pKa units higher (weaker acid)
ConditionsPotentiometric titration in standardized aqueous/organic mixtures

Allows for selective metal complexation or nucleophilic activation at slightly higher pH ranges without premature deprotonation.

C4-Position Nucleophilic Reactivity Control

As a mono-substituted pyrazolone at the C4 position, 4-benzyl-3-phenyl-5-pyrazolone inherently restricts further electrophilic attack compared to unsubstituted 3-phenyl-5-pyrazolone . The presence of the benzyl group limits reactivity to a single additional substitution, whereas the unsubstituted analog is prone to bis-alkylation, complicating purification workflows .

Evidence DimensionAvailable C4 Reaction Sites
Target Compound Data1 available site (mono-substituted baseline)
Comparator Or BaselineUnsubstituted 3-phenyl-5-pyrazolone (2 available sites)
Quantified DifferenceComplete suppression of bis-alkylation at the C4 position
ConditionsStandard electrophilic substitution/alkylation conditions

Ensures high-purity mono-functionalized downstream products, reducing chromatographic purification costs and improving batch-to-batch reproducibility.

Spectroscopic Tracking via Hydrogen Stretching

Infrared absorption spectra of 4-monosubstituted-3-phenyl-5-pyrazolones, including the 4-benzyl derivative, exhibit a distinct weak band in the hydrogen stretching region around 3300 cm-1, corresponding to the N-H bond [1]. This contrasts with N-phenylated analogs (e.g., 4-benzyl-1,3-diphenyl-5-pyrazolone), which lack this stretch and instead show a complex resolved triplet at 1635-1590 cm-1 [1].

Evidence DimensionIR Absorption Signature (N-H Stretch)
Target Compound DataPresence of ~3300 cm-1 band
Comparator Or Baseline4-Benzyl-1,3-diphenyl-5-pyrazolone (Absence of ~3300 cm-1 band)
Quantified DifferenceQualitative presence vs. absence of N-H stretching frequency
ConditionsPerkin-Elmer spectrophotometric analysis

Enables precise in-line spectroscopic monitoring of N-alkylation or coordination events during manufacturing workflows.

Lipophilicity and Phase Separation Potential

The inclusion of a C4-benzyl group increases the molecular weight (250.30 g/mol) and carbon count compared to the 4-methyl analog (174.20 g/mol), directly correlating to increased solubility in non-polar organic solvents . This structural modification provides essential pi-pi stacking capabilities absent in short-chain alkyl derivatives .

Evidence DimensionMolecular Weight / Hydrophobic Bulk
Target Compound Data250.30 g/mol (C4-Benzyl)
Comparator Or Baseline174.20 g/mol (C4-Methyl)
Quantified Difference+76.1 g/mol of aromatic hydrophobic bulk
ConditionsStandard organic phase formulation

Critical for solvent extraction formulations where the ligand and its metal complexes must remain soluble in non-polar organic phases.

Precursor for Advanced Pyrazolone Therapeutics

Leveraging the controlled C4-reactivity and inherent steric hindrance of the benzyl group, this compound is suited for synthesizing complex edaravone analogs or other neuroprotective agents. Its mono-substituted nature prevents bis-alkylation during drug synthesis, ensuring higher yields of the target API compared to using unsubstituted pyrazolones [1].

Lipophilic Ligand for Selective Solvent Extraction

With a precisely tuned pKa of 7.7 and enhanced organic solubility provided by the C4-benzyl moiety, this compound serves as a lipophilic ligand for the selective extraction of transition metals into non-polar phases. It provides greater phase separation and metal-complex stability in industrial hydrometallurgy compared to shorter-chain analogs (like 4-methyl derivatives) due to its increased hydrophobic bulk .

Building Block for Specialized Azo Dyes and Pigments

In dye manufacturing, the compound acts as a sterically hindered coupling component. The bulky benzyl group modulates the absorption spectrum and increases the dye's solubility in organic media, making it a specific choice over generic 3-phenyl-5-pyrazolone for targeted solvent-based pigment formulations .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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